molecular formula C13H8N2O B1324170 2-(3-Cyanobenzoyl)pyridine CAS No. 898779-84-5

2-(3-Cyanobenzoyl)pyridine

Cat. No. B1324170
CAS RN: 898779-84-5
M. Wt: 208.21 g/mol
InChI Key: XWRQAJFQCTZUJA-UHFFFAOYSA-N
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Description

“2-(3-Cyanobenzoyl)pyridine” is an organic compound with a molecular formula of C14H9N2O . It is widely used in scientific research due to its unique properties and potential applications. The compound is a yellow solid with a CAS Number of 898779-84-5 .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The linear formula of “this compound” is C13H8N2O . The molecular weight of the compound is 208.22 .


Physical And Chemical Properties Analysis

“this compound” is a yellow solid . The molecular weight of the compound is 208.22 . The CAS Number of the compound is 898779-84-5 .

Scientific Research Applications

Photophysical Properties and Complex Formation

  • The photoluminescent properties of certain complexes, such as Eu(III) and Tb(III) tetrazolate-2-pyridine-1-oxide complexes formed from 2-cyanopyridine, have been examined. These complexes exhibit significant photoluminescence in solution, indicating their potential utility in photophysical applications (Pietraszkiewicz et al., 2012).

Coordination Chemistry

  • A study on the structural diversity in pyridine-N-functionalized carbene copper(I) complexes highlighted the unique coordination chemistry of these complexes. This research contributes to the understanding of the versatile coordination behavior and structural diversity of such complexes, potentially informing the design of new materials and catalysts (Tulloch et al., 2001).

Fluorescent Probes

  • Novel fluorescent probes for mercury ions have been developed through the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. These probes demonstrate efficient fluorescence both in acetonitrile and buffered aqueous solutions, highlighting their potential in environmental monitoring and analytical chemistry (Shao et al., 2011).

DNA Binding Agents

  • Research on symmetrical positional isomers of bis-2-(n-pyridyl)-1H-benzimidazoles revealed their AT-specific DNA binding properties, similar to the bisbenzimidazole compound Hoechst 33258. These findings offer insights into the molecular recognition process of such symmetric bisbenzimidazoles toward duplex DNA, contributing to the field of genetic research and the development of new therapeutic agents (Chaudhuri et al., 2007).

Future Directions

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . The emergence of green chemistry advocates for the development of eco-friendly and resource-efficient synthetic methodologies . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

3-(pyridine-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-9-10-4-3-5-11(8-10)13(16)12-6-1-2-7-15-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRQAJFQCTZUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642000
Record name 3-(Pyridine-2-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898779-84-5
Record name 3-(Pyridine-2-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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